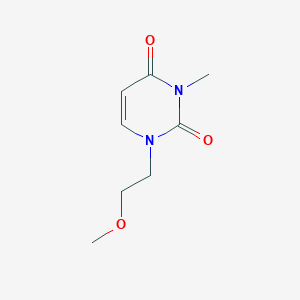
2-(1-Naphthyl)ethylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Naphthyl)ethylZinc bromide is an organozinc compound with the molecular formula C12H11BrZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool in the field of synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(1-Naphthyl)ethylZinc bromide can be synthesized through the reaction of 2-(1-naphthyl)ethyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent. The general reaction is as follows:
2-(1-Naphthyl)ethyl bromide+Zn→2-(1-Naphthyl)ethylZinc bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Naphthyl)ethylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl or diaryl compounds .
Scientific Research Applications
2-(1-Naphthyl)ethylZinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It can be employed in the modification of biomolecules for studying biological processes.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of advanced materials and fine chemicals
Mechanism of Action
The mechanism of action of 2-(1-Naphthyl)ethylZinc bromide involves the formation of a reactive organozinc intermediate that can undergo various transformations. The zinc atom acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
2-(1-Naphthyl)ethylMagnesium bromide: Another organometallic reagent used in similar types of reactions.
2-(1-Naphthyl)ethylLithium: Known for its high reactivity and use in organic synthesis.
Uniqueness: 2-(1-Naphthyl)ethylZinc bromide is unique due to its balanced reactivity and stability, making it suitable for a wide range of synthetic applications. Compared to its magnesium and lithium counterparts, it offers a more controlled reactivity, reducing the risk of side reactions and improving the yield of desired products .
Properties
Molecular Formula |
C12H11BrZn |
|---|---|
Molecular Weight |
300.5 g/mol |
IUPAC Name |
bromozinc(1+);1-ethylnaphthalene |
InChI |
InChI=1S/C12H11.BrH.Zn/c1-2-10-7-5-8-11-6-3-4-9-12(10)11;;/h3-9H,1-2H2;1H;/q-1;;+2/p-1 |
InChI Key |
DKXLJPGCETZXPH-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CC1=CC=CC2=CC=CC=C21.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(Cyclohexyloxy)methyl]phenylZinc bromide](/img/structure/B14878156.png)

![(1R,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene;dihydrochloride](/img/structure/B14878165.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14878180.png)




![2-Benzyl-2-azaspiro[4.5]decan-8-one hydrochloride](/img/structure/B14878214.png)

